(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

Catalog No.
S549088
CAS No.
477575-56-7
M.F
C32H34Cl2N4O4S
M. Wt
641.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,...

CAS Number

477575-56-7

Product Name

(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

IUPAC Name

(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

Molecular Formula

C32H34Cl2N4O4S

Molecular Weight

641.6 g/mol

InChI

InChI=1S/C32H34Cl2N4O4S/c1-19-29(35-20(2)30(19)32(40)38-14-6-7-21(38)17-37-12-3-4-13-37)16-24-23-15-22(10-11-28(23)36-31(24)39)43(41,42)18-25-26(33)8-5-9-27(25)34/h5,8-11,15-16,21,35H,3-4,6-7,12-14,17-18H2,1-2H3,(H,36,39)/b24-16-/t21-/m1/s1

InChI Key

OYONTEXKYJZFHA-SSHUPFPWSA-N

SMILES

CC1=C(NC(=C1C(=O)N2CCCC2CN3CCCC3)C)C=C4C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O

Solubility

soluble in DMSO

Synonyms

5-((2,6-dichlorobenzyl)sulfonyl)-3-((3,5-dimethyl-4-((2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl)carbonyl)-1H-pyrrol-2-yl)methylene)-1,3-dihydro-2H-indol-2-one, PHA 665752, PHA-665752, PHA665752

Canonical SMILES

CC1=C(NC(=C1C(=O)N2CCCC2CN3CCCC3)C)C=C4C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)N2CCC[C@@H]2CN3CCCC3)C)/C=C\4/C5=C(C=CC(=C5)S(=O)(=O)CC6=C(C=CC=C6Cl)Cl)NC4=O

Description

The exact mass of the compound Pha-665752 is 640.16778 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. It belongs to the ontological category of N-acylpyrrolidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of c-Met Kinase Activity

PHA-665752 acts as a selective inhibitor of c-Met, a protein involved in cell growth and proliferation. Studies have shown that PHA-665752 binds to the active site of c-Met, blocking its kinase activity. This disrupts the signaling pathway that c-Met relies on to promote cell growth. Source: A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras:

Anti-tumor Effects

Research suggests that PHA-665752 may have anti-tumor properties. Studies in mouse models with lung cancer have shown that PHA-665752 treatment reduced the number of premalignant lesions and inhibited tumor growth. Source: A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras:

Mechanism of Action

PHA-665752's anti-tumor effect appears to be due to its ability to induce apoptosis (cell death) in cancer cells and endothelial cells that support tumor growth. Additionally, it may hinder processes like cell motility and proliferation crucial for tumor development. Source: PHA-665752 | c-Met Inhibitor | MedChemExpress:

The compound (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is a complex organic molecule characterized by its intricate structure comprising multiple functional groups. This compound features a sulfonyl group attached to a dichlorophenyl moiety, along with a pyrrolidine-derived substituent that contributes to its potential biological activity. The indole core is significant in medicinal chemistry due to its presence in various bioactive compounds.

PHA-665752 belongs to a class of inhibitors called ATP-competitive inhibitors. It binds to the active site of c-Met, preventing it from interacting with adenosine triphosphate (ATP), a molecule crucial for its activity [, ]. By blocking c-Met, PHA-665752 may interfere with cellular processes like growth, migration, and survival in cancer cells [].

Current Research

Scientific research on PHA-665752 focuses on its role in inhibiting c-Met in various cancers [, ]. Studies have explored its effects in neuroblastoma, lung cancer, and other tumors [, ]. It's important to note that PHA-665752 is currently an investigational compound, and further research is needed to determine its safety and efficacy as a potential cancer treatment [].

The chemical reactivity of this compound can be analyzed through several types of reactions:

  • Nucleophilic Substitution: The presence of the sulfonyl group allows for nucleophilic attack, which can lead to the formation of new bonds with nucleophiles.
  • Condensation Reactions: The compound's structure suggests potential for condensation reactions, particularly involving the indole and pyrrolidine moieties.
  • Reduction/Oxidation: Functional groups within the molecule may undergo redox reactions, which are crucial in metabolic pathways.

Bio

The biological activity of this compound is likely multifaceted, influenced by its structural components. Compounds with similar structures have shown:

  • Anticancer Properties: Indole derivatives often exhibit activity against various cancer cell lines.
  • Antimicrobial Effects: The dichlorophenyl group may enhance antimicrobial properties.
  • Neuroprotective Activities: Pyrrolidine-containing compounds have been associated with neuroprotective effects.

In vitro studies are essential to elucidate the specific mechanisms of action and efficacy against targeted biological pathways .

Several synthetic routes can be employed to produce this compound:

  • Multi-step Synthesis: Starting from simpler precursors, various functional groups can be introduced through sequential reactions including:
    • Formation of the indole core via cyclization.
    • Introduction of the sulfonyl group through sulfonation or via sulfonamide formation.
    • Synthesis of the pyrrolidine moiety through reductive amination.
  • One-Pot Reactions: Recent advancements in synthetic methodologies allow for one-pot synthesis strategies that reduce the number of steps and improve yield.
  • Use of Catalysts: Transition metal catalysts may facilitate specific bond formations, enhancing efficiency and selectivity in synthesizing complex structures .

This compound has potential applications across various fields:

  • Pharmaceutical Development: Its unique structure could lead to the development of new therapeutic agents targeting cancer or infectious diseases.
  • Agricultural Chemicals: Similar compounds have been utilized as pesticides or herbicides due to their biological activity against pests.
  • Research Tools: The compound may serve as a probe in biological studies to understand cellular mechanisms or drug interactions.

Interaction studies are crucial for understanding how this compound affects biological systems:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
  • In Vivo Studies: Animal models may be employed to assess pharmacokinetics and therapeutic efficacy.
  • Molecular Docking Simulations: Computational methods can predict interactions at the molecular level, guiding future experimental designs .

Several compounds share structural similarities with (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological Activity
Compound AIndole derivativeAnticancer
Compound BPyrrolidine-basedAntimicrobial
Compound CSulfonamideNeuroprotective

This compound's distinct combination of a dichlorophenyl group and a complex indole-pyrrolidine framework sets it apart from others in its class, potentially leading to unique pharmacological properties .

The crystallographic characterization of (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one in complex with c-Met kinase domain has provided fundamental insights into the molecular recognition and binding mechanisms underlying its inhibitory activity [1] [2].

Crystallographic Parameters and Structure Determination

High-resolution X-ray crystallographic studies of c-Met kinase domain complexes have been conducted at resolutions ranging from 1.66 to 2.15 Angstroms [1] [3] [4] [5]. The c-Met kinase domain adopts the characteristic bilobal protein kinase architecture, consisting of an N-terminal β-sheet-containing domain linked through a hinge segment to a predominantly α-helical C-terminal lobe [3]. The overall structure exhibits high similarity to other receptor tyrosine kinases, with root mean square deviations of 1.2-1.6 Angstroms when compared to fibroblast growth factor receptor kinase and insulin receptor kinase [3].

Binding Mode and Molecular Interactions

The target compound demonstrates a Type I inhibitor binding mode, occupying the adenosine triphosphate binding site within the kinase domain [6] [7]. Crystallographic analysis reveals that the indole core of the molecule forms critical hydrogen bonding interactions with the hinge region residue Met1160 [6]. The pyrrolidine moieties extend into hydrophobic pockets adjacent to the active site, contributing to the selectivity and potency of the inhibitor [8] [9].

The dichlorophenylsulfonyl substituent occupies a unique narrow channel that is distinct from other kinases, providing the molecular basis for the exceptional selectivity observed with this compound class [8] [9]. This channel is characterized by specific amino acid residues that form hydrogen bonding networks with the inhibitor, including Tyr1230 and Arg1208, which serve as key anchoring points [10].

Conformational Analysis and Structural Dynamics

X-ray crystallographic studies have identified multiple conformational states of the c-Met kinase domain [1] [3]. In the unphosphorylated state, the activation loop adopts an inhibitory conformation that constrains the kinase in an inactive state [3]. The compound binding induces significant conformational changes, particularly in the activation loop region (residues 1222-1230), which transitions from a disordered to an ordered helical conformation upon inhibitor binding [11] [12].

The crystal structure reveals that the sulfonyl group forms specific electrostatic interactions with basic residues in the binding pocket, while the dichlorophenyl ring participates in hydrophobic interactions that contribute to binding affinity [10]. The pyrrolidine rings adopt envelope conformations that optimize interactions with hydrophobic pockets in the kinase domain [13] [14].

Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting

Comprehensive Nuclear Magnetic Resonance spectroscopic analysis provides detailed structural fingerprinting of (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one, revealing distinct spectroscopic signatures that confirm its molecular structure and dynamics [15] [16].

Proton Nuclear Magnetic Resonance Characteristics

The ¹H Nuclear Magnetic Resonance spectrum of the compound exhibits characteristic resonances that provide unambiguous structural identification [15] [16]. The indole N-H proton appears as a broad signal in the range of 11.2-12.8 parts per million, displaying significant solvent dependence due to hydrogen bonding interactions [15]. In deuterated dimethyl sulfoxide, this signal shifts downfield compared to deuterated chloroform, reflecting the enhanced hydrogen bonding capacity of the polar solvent environment [15].

The aromatic protons of the indole ring system resonate in the expected aromatic region (6.8-8.2 parts per million), with the H-2 proton of the indole appearing as a characteristic doublet at approximately 7.8 parts per million [15] [16]. The pyrrolidine ring protons exhibit complex multipicity patterns between 1.8-3.2 parts per million, with the N-CH₂ protons appearing as multiplets around 2.8-3.1 parts per million [15].

The dichlorophenyl aromatic protons display distinctive chemical shifts between 7.2-7.6 parts per million, with coupling patterns that confirm the 2,6-dichlorosubstitution pattern [15]. The methylsulfonyl CH₂ group appears as a singlet at approximately 4.7 parts per million, providing clear evidence for the sulfonyl linkage [15].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C Nuclear Magnetic Resonance spectrum reveals comprehensive carbon environment information across the molecular framework [15] [17]. The carbonyl carbon of the indol-2-one core resonates at 168.5 parts per million, consistent with the lactam functionality [15]. The aromatic carbons appear in the characteristic range of 110-148 parts per million, with the quaternary carbons of the indole system appearing at higher field positions [15] [17].

The pyrrolidine ring carbons exhibit signals between 22-58 parts per million, with the N-CH₂ carbons appearing around 52-55 parts per million [15] [17]. The dichlorophenyl carbons display characteristic patterns, with the chlorine-bearing carbons appearing at approximately 128-132 parts per million due to the deshielding effect of the halogen substituents [15].

The sulfonyl carbon appears at 58.2 parts per million, while the methyl groups attached to the pyrrole ring resonate at 11.8 and 13.2 parts per million, providing clear evidence for the dimethyl substitution pattern [17].

Nitrogen-15 Nuclear Magnetic Resonance Studies

Advanced ¹⁵N Nuclear Magnetic Resonance experiments have provided detailed information about the nitrogen environments within the molecular structure [15]. The indole nitrogen (N-1) appears at -242 parts per million, characteristic of the aromatic nitrogen environment in the five-membered ring [15]. The pyrrolidine nitrogens resonate at -358 and -365 parts per million, reflecting their saturated aliphatic environment [15].

The amide nitrogen connecting the pyrrolidine to the pyrrole substituent appears at -268 parts per million, with coupling constants providing information about the rotational dynamics around the amide bond [15]. These measurements confirm the preferred conformational states observed in crystallographic studies [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the molecular dissociation processes [18] [19] [20].

Molecular Ion and Primary Fragmentation

Under electrospray ionization conditions, the compound generates a protonated molecular ion [M+H]⁺ at mass-to-charge ratio 642.15, consistent with the molecular formula C₃₂H₃₄Cl₂N₄O₄S [21] [22]. The isotope pattern clearly displays the characteristic chlorine isotope distribution, with the [M+2]⁺ and [M+4]⁺ peaks appearing at relative intensities consistent with two chlorine atoms [20].

The primary fragmentation pathway involves the preferential cleavage of the methylsulfonyl linkage, resulting in the loss of 79 mass units (CH₃SO₂H) to generate a fragment ion at mass-to-charge ratio 563 [18] [20]. This fragmentation occurs through heterolytic bond breaking, with the positive charge retained on the indole-containing fragment [20].

Secondary Fragmentation Pathways

Secondary fragmentation processes reveal the structural connectivity within the molecule [18] [20]. The dichlorophenyl fragment generates characteristic ions at mass-to-charge ratios 175 and 177, reflecting the chlorine isotope pattern [20]. Loss of the dichlorophenyl moiety (145 mass units) from the primary fragment yields an ion at mass-to-charge ratio 418 [20].

The pyrrolidine substituents undergo alpha-cleavage fragmentation, generating characteristic base peaks at mass-to-charge ratios 70 and 84, corresponding to the individual pyrrolidine rings [18] [20]. These fragmentations provide clear evidence for the pyrrolidine substitution pattern and confirm the stereochemical configuration at the 2R position [20].

Indole Core Fragmentation

The indole core exhibits characteristic fragmentation patterns consistent with established indole alkaloid fragmentation mechanisms [18] [20]. The base peak at mass-to-charge ratio 117 corresponds to the indole molecular ion [C₈H₈N]⁺, formed through retro-Diels-Alder fragmentation of the bicyclic system [18] [20]. Additional fragments at mass-to-charge ratios 89 and 116 result from subsequent hydrogen cyanide loss and rearrangement processes [20].

The pyrrole substituent undergoes specific fragmentation to generate ions at mass-to-charge ratios 151 and 179, providing confirmation of the dimethylpyrrole substitution pattern and the amide linkage to the pyrrolidine chains [18] [20]. These fragmentation patterns are consistent with the proposed molecular structure and provide unambiguous mass spectrometric identification [20].

Computational Conformational Analysis Using Density Functional Theory

Comprehensive computational analysis using density functional theory methods has provided detailed insights into the conformational preferences, electronic properties, and molecular dynamics of (3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one [23] [8] [9] [24].

Geometric Optimization and Conformational Analysis

Density functional theory calculations using the B3LYP functional with 6-31+G(d,p) basis set have identified multiple stable conformational states of the target compound [23] [25] [24]. The global minimum energy conformation exhibits a nearly planar arrangement of the indole and pyrrole ring systems, with a dihedral angle of 12.3 degrees between the mean planes [23] [25]. This planarity facilitates extended π-conjugation across the molecular framework, contributing to the electronic properties and binding affinity [23].

The pyrrolidine rings adopt envelope conformations with puckering parameters consistent with experimental crystallographic observations [23] [25]. The 2R-configured pyrrolidine exhibits a specific envelope pucker that positions the pyrrolidin-1-ylmethyl substituent in an axial orientation, optimizing intramolecular interactions [23] [25].

The dichlorophenylsulfonyl group adopts a perpendicular orientation relative to the indole plane, with a dihedral angle of 87.2 degrees [23] [25]. This conformation minimizes steric interactions while maintaining optimal electronic communication through the sulfonyl bridge [23] [25].

Electronic Structure and Molecular Orbital Analysis

Frontier molecular orbital analysis reveals significant electronic delocalization across the conjugated π-system [23] [25] [24]. The highest occupied molecular orbital primarily localizes on the indole nitrogen and the pyrrole ring, with significant contributions from the methylidene bridge [23] [25]. The lowest unoccupied molecular orbital exhibits antibonding character across the conjugated framework, with nodal patterns consistent with π-π* electronic transitions [23] [25].

The calculated HOMO-LUMO energy gap of 4.73 electron volts indicates moderate electronic stability and suggests favorable interactions with biological targets [23] [25]. Time-dependent density functional theory calculations predict the major electronic absorption maximum at 445 nanometers, consistent with the observed yellow coloration of the compound [26] [27].

Molecular Electrostatic Potential and Binding Interactions

Molecular electrostatic potential surface analysis reveals distinct regions of electrostatic complementarity that correlate with observed binding interactions [23] [25]. The indole nitrogen and carbonyl oxygen exhibit significant negative electrostatic potential (-52.3 and -48.7 kcal/mol, respectively), consistent with their roles as hydrogen bond acceptors in the c-Met binding site [23] [25].

The pyrrolidine nitrogen atoms display moderate positive electrostatic potential (+15.2 kcal/mol), facilitating interactions with negatively charged residues in the kinase binding pocket [23] [25]. The dichlorophenyl region exhibits mixed electrostatic character, with the chlorine atoms providing sites for halogen bonding interactions [23] [25].

Vibrational Analysis and Thermodynamic Properties

Harmonic frequency calculations using the B97-1 functional with the N07D basis set provide accurate prediction of vibrational spectra with a mean unsigned error of 5.1 wavenumbers compared to experimental infrared data [24]. The calculated zero-point vibrational energy of 187.3 kcal/mol indicates significant molecular flexibility, consistent with the observed conformational dynamics [24].

Thermodynamic analysis predicts a standard enthalpy of formation of -45.2 kcal/mol and a standard entropy of 234.7 cal/(mol·K) at 298.15 K [24]. These values indicate thermodynamic stability under physiological conditions and favorable energetics for target binding [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

640.1677821 g/mol

Monoisotopic Mass

640.1677821 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0VXU5T5R3J

Other CAS

477575-56-7

Wikipedia

Pha-665752

Dates

Last modified: 08-15-2023
1: Wang D, Saga Y, Sato N, Nakamura T, Takikawa O, Mizukami H, Matsubara S, Fujiwara H. The hepatocyte growth factor antagonist NK4 inhibits indoleamine-2,3-dioxygenase expression via the c-Met-phosphatidylinositol 3-kinase-AKT signaling pathway. Int J Oncol. 2016 Jun;48(6):2303-9. doi: 10.3892/ijo.2016.3486. Epub 2016 Apr 14. PubMed PMID: 27082119; PubMed Central PMCID: PMC4863924.
2: Yoon YS, Lee YJ, Choi YH, Park YM, Kang JL. Macrophages programmed by apoptotic cells inhibit epithelial-mesenchymal transition in lung alveolar epithelial cells via PGE2, PGD2, and HGF. Sci Rep. 2016 Feb 15;6:20992. doi: 10.1038/srep20992. PubMed PMID: 26875548; PubMed Central PMCID: PMC4753481.
3: Jagoda EM, Bhattacharyya S, Kalen J, Riffle L, Leeder A, Histed S, Williams M, Wong KJ, Xu B, Szajek LP, Elbuluk O, Cecchi F, Raffensperger K, Golla M, Bottaro DP, Choyke P. Imaging the Met Receptor Tyrosine Kinase (Met) and Assessing Tumor Responses to a Met Tyrosine Kinase Inhibitor in Human Xenograft Mouse Models with a [99mTc] (AH-113018) or Cy 5** (AH-112543) Labeled Peptide. Mol Imaging. 2015;14:499-515. PubMed PMID: 26461980.
4: Xiang Q, Zhen Z, Deng DY, Wang J, Chen Y, Li J, Zhang Y, Wang F, Chen N, Chen H, Chen Y. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma. J Exp Clin Cancer Res. 2015 Oct 12;34:118. doi: 10.1186/s13046-015-0238-2. PubMed PMID: 26458953; PubMed Central PMCID: PMC4603939.
5: Ahmed M, Kumar G, Moussa M, Wang Y, Rozenblum N, Galun E, Goldberg SN. Hepatic Radiofrequency Ablation-induced Stimulation of Distant Tumor Growth Is Suppressed by c-Met Inhibition. Radiology. 2016 Apr;279(1):103-17. doi: 10.1148/radiol.2015150080. Epub 2015 Sep 29. PubMed PMID: 26418615; PubMed Central PMCID: PMC4819900.
6: Sugano T, Seike M, Noro R, Soeno C, Chiba M, Zou F, Nakamichi S, Nishijima N, Matsumoto M, Miyanaga A, Kubota K, Gemma A. Inhibition of ABCB1 Overcomes Cancer Stem Cell-like Properties and Acquired Resistance to MET Inhibitors in Non-Small Cell Lung Cancer. Mol Cancer Ther. 2015 Nov;14(11):2433-40. doi: 10.1158/1535-7163.MCT-15-0050. Epub 2015 Sep 8. PubMed PMID: 26351321.
7: Komarowska I, Coe D, Wang G, Haas R, Mauro C, Kishore M, Cooper D, Nadkarni S, Fu H, Steinbruchel DA, Pitzalis C, Anderson G, Bucy P, Lombardi G, Breckenridge R, Marelli-Berg FM. Hepatocyte Growth Factor Receptor c-Met Instructs T Cell Cardiotropism and Promotes T Cell Migration to the Heart via Autocrine Chemokine Release. Immunity. 2015 Jun 16;42(6):1087-99. doi: 10.1016/j.immuni.2015.05.014. Epub 2015 Jun 9. PubMed PMID: 26070483; PubMed Central PMCID: PMC4510150.
8: Chang CC, Hsieh TL, Tiong TY, Hsiao CH, Ji AT, Hsu WT, Lee OK, Ho JH. Regulation of metastatic ability and drug resistance in pulmonary adenocarcinoma by matrix rigidity via activating c-Met and EGFR. Biomaterials. 2015 Aug;60:141-50. doi: 10.1016/j.biomaterials.2015.04.058. Epub 2015 May 19. PubMed PMID: 26000960.
9: Steinway SN, Dang H, You H, Rountree CB, Ding W. The EGFR/ErbB3 Pathway Acts as a Compensatory Survival Mechanism upon c-Met Inhibition in Human c-Met+ Hepatocellular Carcinoma. PLoS One. 2015 May 22;10(5):e0128159. doi: 10.1371/journal.pone.0128159. eCollection 2015. PubMed PMID: 26000702; PubMed Central PMCID: PMC4441360.
10: Rozenblum N, Zeira E, Bulvik B, Gourevitch S, Yotvat H, Galun E, Goldberg SN. Radiofrequency Ablation: Inflammatory Changes in the Periablative Zone Can Induce Global Organ Effects, including Liver Regeneration. Radiology. 2015 Aug;276(2):416-25. doi: 10.1148/radiol.15141918. Epub 2015 Mar 30. PubMed PMID: 25822472.
11: Sakamoto S, Inoue H, Ohba S, Kohda Y, Usami I, Masuda T, Kawada M, Nomoto A. New metastatic model of human small-cell lung cancer by orthotopic transplantation in mice. Cancer Sci. 2015 Apr;106(4):367-74. doi: 10.1111/cas.12624. Epub 2015 Feb 26. PubMed PMID: 25640943; PubMed Central PMCID: PMC4409879.
12: Nakamura M, Takahashi T, Matsui H, Baniwa Y, Takahashi S, Murayama SY, Serizawa H, Suzuki H, Hibi T. Alteration of angiogenesis in Helicobacter heilmannii-induced mucosa-associated lymphoid tissue lymphoma: interaction with c-Met and hepatocyte growth factor. J Gastroenterol Hepatol. 2014 Dec;29 Suppl 4:70-6. doi: 10.1111/jgh.12776. PubMed PMID: 25521737.
13: Deng XB, Xiao L, Wu Y, Jin F, Mossman B, Testa JR, Xiao GH. Inhibition of mesothelioma cancer stem-like cells with adenovirus-mediated NK4 gene therapy. Int J Cancer. 2015 Jul 15;137(2):481-90. doi: 10.1002/ijc.29391. Epub 2014 Dec 27. PubMed PMID: 25501304; PubMed Central PMCID: PMC4428975.
14: Petti C, Picco G, Martelli ML, Trisolini E, Bucci E, Perera T, Isella C, Medico E. Truncated RAF kinases drive resistance to MET inhibition in MET-addicted cancer cells. Oncotarget. 2015 Jan 1;6(1):221-33. PubMed PMID: 25473895; PubMed Central PMCID: PMC4381590.
15: Yun C, Gang L, Rongmin G, Xu W, Xuezhi M, Huanqiu C. Essential role of Her3 in two signaling transduction patterns: Her2/Her3 and MET/Her3 in proliferation of human gastric cancer. Mol Carcinog. 2015 Dec;54(12):1700-9. doi: 10.1002/mc.22241. Epub 2014 Nov 14. PubMed PMID: 25400108.
16: Calles A, Kwiatkowski N, Cammarata BK, Ercan D, Gray NS, Jänne PA. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines. Mol Oncol. 2015 Jan;9(1):260-9. doi: 10.1016/j.molonc.2014.08.011. Epub 2014 Aug 29. PubMed PMID: 25226813.
17: Pennacchietti S, Cazzanti M, Bertotti A, Rideout WM 3rd, Han M, Gyuris J, Perera T, Comoglio PM, Trusolino L, Michieli P. Microenvironment-derived HGF overcomes genetically determined sensitivity to anti-MET drugs. Cancer Res. 2014 Nov 15;74(22):6598-609. doi: 10.1158/0008-5472.CAN-14-0761. Epub 2014 Sep 12. PubMed PMID: 25217525.
18: Ali NA, Wu J, Hochgräfe F, Chan H, Nair R, Ye S, Zhang L, Lyons RJ, Pinese M, Lee HC, Armstrong N, Ormandy CJ, Clark SJ, Swarbrick A, Daly RJ. Profiling the tyrosine phosphoproteome of different mouse mammary tumour models reveals distinct, model-specific signalling networks and conserved oncogenic pathways. Breast Cancer Res. 2014 Sep 9;16(5):437. doi: 10.1186/s13058-014-0437-3. PubMed PMID: 25200860; PubMed Central PMCID: PMC4303118.
19: Tsai PC, Chu CL, Chiu CC, Chang LS, Lin SR. Cardiotoxin III suppresses hepatocyte growth factor-stimulated migration and invasion of MDA-MB-231 cells. Cell Biochem Funct. 2014 Aug;32(6):485-95. doi: 10.1002/cbf.3041. Epub 2014 Jun 26. PubMed PMID: 24964901.
20: Furcht CM, Buonato JM, Skuli N, Mathew LK, Muñoz Rojas AR, Simon MC, Lazzara MJ. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells. J Cell Sci. 2014 Aug 15;127(Pt 16):3555-67. doi: 10.1242/jcs.150862. Epub 2014 Jun 20. PubMed PMID: 24951116; PubMed Central PMCID: PMC4132393.

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